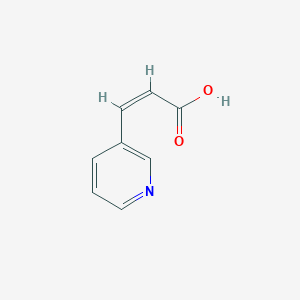
(Z)-3-(Pyridin-3-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-Pyridin-3-ylprop-2-enoic acid is an organic compound characterized by the presence of a pyridine ring attached to a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(Pyridin-3-yl)acrylic acid typically involves the condensation of pyridine-3-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding pyridine derivatives.
Reduction: Reduction of the double bond can yield saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: 3-pyridinylpropanoic acid.
Substitution: Halogenated pyridine derivatives.
科学的研究の応用
Chemistry: (Z)-3-Pyridin-3-ylprop-2-enoic acid is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities. It serves as a precursor for the synthesis of drug candidates.
Industry: In the industrial sector, (Z)-3-(Pyridin-3-yl)acrylic acid is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (Z)-3-(Pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications. The pyridine ring plays a crucial role in binding to active sites, while the propenoic acid moiety can participate in hydrogen bonding and electrostatic interactions.
類似化合物との比較
- 3-Pyridinylacrylic acid
- 3-Pyridinylpropanoic acid
- 3-Pyridinylmethanoic acid
Comparison: Compared to these similar compounds, (Z)-3-(Pyridin-3-yl)acrylic acid exhibits unique reactivity due to the presence of the conjugated double bond in the propenoic acid moiety. This feature enhances its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, the (Z)-configuration imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets.
特性
CAS番号 |
155170-47-1 |
|---|---|
分子式 |
C8H7NO2 |
分子量 |
149.15 g/mol |
IUPAC名 |
(Z)-3-pyridin-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3- |
InChIキー |
VUVORVXMOLQFMO-ARJAWSKDSA-N |
SMILES |
C1=CC(=CN=C1)C=CC(=O)O |
異性体SMILES |
C1=CC(=CN=C1)/C=C\C(=O)O |
正規SMILES |
C1=CC(=CN=C1)C=CC(=O)O |
同義語 |
2-Propenoicacid,3-(3-pyridinyl)-,(Z)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















